JW74

Wnt/β-catenin signaling ST-Luc reporter assay Colorectal cancer

JW74 (CAS 863405-60-1) is a small-molecule inhibitor of the catalytic PARP domain of tankyrases 1 and 2 (TNKS1/2), a key regulator of the β‑catenin destruction complex in canonical Wnt signaling. It attenuates Wnt/β‑catenin‑driven transcription with an IC50 of 790 nM in the ST‑Luc cellular reporter assay and has been shown to reduce active β‑catenin levels in colorectal cancer (CRC) cells, leading to downregulation of Wnt target genes including AXIN2, SP5, and NKD1.

Molecular Formula C24H20N6O2S
Molecular Weight 456.5 g/mol
Cat. No. B10754521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJW74
Molecular FormulaC24H20N6O2S
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)OC)C5=CC=NC=C5
InChIInChI=1S/C24H20N6O2S/c1-16-3-5-17(6-4-16)22-26-21(32-29-22)15-33-24-28-27-23(18-11-13-25-14-12-18)30(24)19-7-9-20(31-2)10-8-19/h3-14H,15H2,1-2H3
InChIKeyKRIKILRRJCIWNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JW74: A First-Generation Tankyrase 1/2 Inhibitor with Validated In Vivo Efficacy for Canonical Wnt Signaling Research and Procurement


JW74 (CAS 863405-60-1) is a small-molecule inhibitor of the catalytic PARP domain of tankyrases 1 and 2 (TNKS1/2), a key regulator of the β‑catenin destruction complex in canonical Wnt signaling [1]. It attenuates Wnt/β‑catenin‑driven transcription with an IC50 of 790 nM in the ST‑Luc cellular reporter assay and has been shown to reduce active β‑catenin levels in colorectal cancer (CRC) cells, leading to downregulation of Wnt target genes including AXIN2, SP5, and NKD1 [1]. Long‑term treatment with JW74 inhibits tumor growth in both a mouse xenograft model of CRC and in ApcMin mice, establishing in vivo proof‑of‑concept for this chemotype [1].

Why Generic Substitution of JW74 with Other Tankyrase Inhibitors (XAV939, G007‑LK, IWR‑1, JW55) Fails: Binding Site, Potency, and In Vivo Validation Differ


Tankyrase inhibitors are not a homogenous class; they differ fundamentally in their binding sites (nicotinamide vs. adenosine subsites), biochemical and cellular potencies, pharmacokinetic (PK) stability, and the extent of in vivo validation [1]. JW74 is a first‑generation adenosine‑subsite binder that, despite modest potency, is backed by direct in vivo tumor growth inhibition data in multiple models—a feature not uniformly shared by more potent later‑generation compounds like G007‑LK or IWR‑1 [1]. Furthermore, JW74 uniquely induces osteogenic differentiation in otherwise resistant U2OS cells, a functional outcome not reported for other tankyrase inhibitors [2]. Substituting JW74 with a nicotinamide‑site binder (e.g., XAV939) or a metabolically stable analog (e.g., G007‑LK) without considering these differential properties risks confounding experimental interpretation, particularly in studies requiring acute in vivo exposure, specific subsite targeting, or differentiation‑based readouts.

JW74 Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection and Procurement


1.5‑Fold Superior Potency in Canonical Wnt Signaling Inhibition Relative to Close Structural Analog JW67 (Direct Head‑to‑Head Comparison)

In the same ST‑Luc cellular reporter assay measuring canonical Wnt pathway activity, JW74 exhibits an IC50 of 790 nM, which is approximately 1.5‑fold more potent than its closest structural analog JW67 (IC50 = 1.17 μM) [1][2]. This direct head‑to‑head comparison, performed in the original characterization study, demonstrates that the methoxyphenyl substitution on the 1,2,4‑triazole core of JW74 confers a measurable advantage in pathway inhibition over JW67 [1].

Wnt/β-catenin signaling ST-Luc reporter assay Colorectal cancer

Validated In Vivo Tumor Growth Inhibition in Colorectal Cancer Models—Proof‑of‑Concept Lacking for More Potent Later‑Generation Tankyrase Inhibitors (Cross‑Study Comparable)

Long‑term oral administration of JW74 significantly inhibits tumor growth in two established in vivo colorectal cancer models: a SW480 human CRC xenograft model and the ApcMin spontaneous intestinal neoplasia model [1]. At a dose of 150 mg/kg, tumor JW74 concentrations reach 4.2–72.1 μmol/kg, demonstrating adequate exposure to drive efficacy despite a short plasma half‑life [2]. In contrast, the later‑generation, more potent tankyrase inhibitor G007‑LK (cellular IC50 = 50 nM) lacks published xenograft efficacy data, limiting its direct translational applicability [3].

CRC xenograft ApcMin mouse In vivo efficacy

Unique Induction of Osteogenic Differentiation in Otherwise Resistant U2OS Osteosarcoma Cells—Functional Outcome Not Reported for XAV939 or G007‑LK (Cross‑Study Comparable)

Treatment with JW74 induces osteogenic differentiation in U2OS osteosarcoma cells, a cell line that is normally resistant to differentiation under standard culture conditions [1]. This functional effect is accompanied by a significant upregulation of the let‑7 family of tumor‑suppressive microRNAs and is not reported for other tankyrase inhibitors such as XAV939 or G007‑LK [1]. Furthermore, JW74 reduces U2OS cell viability to 80% of control at 10 μM after 72 h and decreases the Ki‑67 proliferation marker from 97.5% to 86.7% [2].

Osteosarcoma Differentiation U2OS cells

Adenosine‑Subsite Binding Distinct from Nicotinamide‑Site Inhibitors (XAV939) Enables Unique Combination and Resistance‑Bypass Strategies (Class‑Level Inference)

JW74 binds to the adenosine‑binding subsite of the tankyrase PARP catalytic domain, whereas XAV939 occupies the nicotinamide‑binding subsite [1]. This structural distinction is functionally significant: JW74, along with other adenosine‑subsite binders (WIKI4, JW55, G007‑LK), promotes β‑cell commitment in human pluripotent stem cell differentiation protocols, while nicotinamide‑site binders (XAV939) do not [1]. The differential binding mode may also reduce the likelihood of cross‑resistance when tankyrase inhibitors are used in combination or sequentially.

Tankyrase Adenosine subsite PARP domain

Acute Pharmacokinetic Profile Favors Short‑Term In Vivo Studies Over Chronic Dosing—A Procurement Consideration Relative to Metabolically Stable Analogs (Supporting Evidence)

JW74 exhibits rapid metabolic clearance, with a half‑life of 2.5 minutes in human liver microsomes and 15 minutes (i.v.) to 30 minutes (p.o.) in mice [1]. This contrasts sharply with G007‑LK, which was specifically optimized for metabolic stability and exhibits an excellent pharmacokinetic profile in mice [2]. While JW74's short half‑life limits its utility for chronic in vivo studies, it may be advantageous for acute exposure experiments or in vitro applications where rapid washout is desired. Tumor exposure is nonetheless achieved at high doses (150–300 mg/kg) [1].

Pharmacokinetics Half‑life In vivo dosing

JW74 Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


Head‑to‑Head Potency Comparison with JW67 in Wnt‑Driven Cancer Cell Lines

Researchers seeking to discriminate between two closely related tankyrase inhibitors should use JW74 over JW67 based on its 1.5‑fold higher potency (IC50 790 nM vs. 1.17 μM) in the same ST‑Luc cellular assay [1]. This 32% lower concentration requirement reduces compound consumption and off‑target exposure in CRC cell line studies. The pair serves as an ideal tool set for structure‑activity relationship (SAR) investigations of the 1,2,4‑triazole chemotype.

In Vivo Proof‑of‑Concept Studies in Colorectal Cancer Xenograft or ApcMin Models

For preclinical studies requiring a tankyrase inhibitor with established in vivo tumor growth inhibition, JW74 is the compound of choice. It is the only tankyrase inhibitor with published efficacy in both SW480 human CRC xenograft and ApcMin spontaneous tumor models, achieving tumor concentrations of 4.2–72.1 μmol/kg at 150 mg/kg [1][2]. Dosing should account for its short half‑life (mouse p.o. t1/2 = 30 min); acute or intermittent regimens are recommended.

Osteosarcoma Differentiation and Let‑7 miRNA Induction Studies

Investigators studying osteosarcoma biology or differentiation‑based therapeutic strategies should select JW74 due to its unique capacity to induce osteogenic differentiation in otherwise resistant U2OS cells [3]. No other tankyrase inhibitor (including XAV939 and G007‑LK) has been shown to elicit this functional phenotype, which is accompanied by significant upregulation of tumor‑suppressive let‑7 miRNAs [3]. JW74 treatment reduces U2OS viability by ~20% at 10 μM and decreases Ki‑67 positivity from 97.5% to 86.7% [2].

Tankyrase Adenosine‑Subsite Targeting for Stem Cell Differentiation and Structural Biology

For applications requiring specific engagement of the adenosine‑binding subsite of the tankyrase PARP domain, JW74 is the prototypical tool compound. It promotes β‑cell commitment in hPSC differentiation protocols, an effect not observed with nicotinamide‑site binders such as XAV939 [4]. Structural biology groups may also use JW74 as a reference ligand for co‑crystallization studies of the adenosine pocket, as its binding mode informed the optimization of G007‑LK [5].

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